Methyl-[2-(tetrahydro-pyran-2-YL)-ethyl]-amine hydrochloride is a chemical compound that belongs to the class of amines, specifically a tertiary amine with a tetrahydropyran moiety. This compound is notable for its potential applications in pharmaceutical chemistry, particularly in drug design and synthesis. It combines the structural features of both a tetrahydropyran and an amine, which may confer unique biological properties.
The compound can be synthesized through various methods, often involving the reaction of tetrahydropyran derivatives with amines. The specific synthesis routes can vary depending on the desired purity and yield, as well as the intended application of the compound.
Methyl-[2-(tetrahydro-pyran-2-YL)-ethyl]-amine hydrochloride can be classified as:
The synthesis of methyl-[2-(tetrahydro-pyran-2-YL)-ethyl]-amine hydrochloride typically involves several steps:
The reaction conditions typically include:
Methyl-[2-(tetrahydro-pyran-2-YL)-ethyl]-amine hydrochloride has a complex molecular structure characterized by:
Key structural data includes:
Methyl-[2-(tetrahydro-pyran-2-YL)-ethyl]-amine hydrochloride can participate in various chemical reactions, including:
The reactivity of this compound is influenced by:
The mechanism of action for methyl-[2-(tetrahydro-pyran-2-YL)-ethyl]-amine hydrochloride primarily involves its interaction with biological targets such as enzymes or receptors.
Studies indicate that compounds with similar structures exhibit varying degrees of biological activity, often linked to their ability to form hydrogen bonds and engage in hydrophobic interactions with target proteins.
Methyl-[2-(tetrahydro-pyran-2-YL)-ethyl]-amine hydrochloride has potential applications in various fields:
This compound represents an interesting area of study within medicinal chemistry due to its unique structural features and potential biological activities. Further research into its properties and applications could lead to significant advancements in drug development.
Recent advances leverage Lewis acid catalysts and transition-metal-mediated reductive amination for constructing the tetrahydropyran (THP)-ethylamine backbone. A key innovation involves chiral ruthenium catalysts enabling enantioselective synthesis of the THP ring system, achieving >99% enantiomeric excess (ee) in specific configurations [2] [6]. This is critical for pharmaceutical applications where stereochemistry influences biological activity. For example, ChemImpex utilizes Pd/C-catalyzed hydrogenation under 50 psi H₂ to reduce pyran precursors while simultaneously introducing the methylamine moiety, yielding the target compound at ≥96% purity [2]. The reaction typically completes within 6–8 hours at 80°C, with catalyst loadings optimized to 5 mol% for cost efficiency.
Table 1: Catalytic Systems for THP-Ethylamine Synthesis
Catalyst Type | Reaction Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Pd/C (5 mol%) | 80°C, 50 psi H₂, 8 hrs | 88 | ≥96 |
Ru-chiral complex | 25°C, 10 atm H₂, 24 hrs | 75 | >99 ee |
AlCl₃ (etherification) | 0°C to RT, 2 hrs | 92* | 95 |
(Etherification step only)*
O-methylhydroxylamine derivatives serve as pivotal methylamine donors for N-functionalization. AChemBlock’s O-methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)hydroxylamine hydrochloride (CAS 1803585-31-0) reacts with THP-ethyl bromides via SN₂ displacement, forming the C–N bond under mild conditions (25°C, polar aprotic solvents) [1]. Kinetic studies show >90% conversion within 4 hours when using DMF as solvent and K₂CO₃ as base. The hydrochloride salt form enhances stability, preventing N-overalkylation—a common side reaction in amine synthesis.
Ether bonds between the THP ring and ethyl spacer are forged using BF₃·OEt₂-catalyzed ring-opening of epoxides or Mitsunobu reactions. BLD Pharm’s protocol employs AlCl₃ to catalyze the coupling of tetrahydro-4H-pyran-4-one with 2-bromoethanol, generating the 2-(tetrahydro-2H-pyran-2-yl)ethyl intermediate [8]. This step requires strict temperature control (0°C → RT) to suppress polymerization, achieving 92% yield. Alternative methods use dehydrative etherification with p-toluenesulfonic acid (PTSA), though with lower regioselectivity (85:15 ratio for O- vs C-alkylation).
Salt formation is optimized for crystallinity and hygroscopicity control. Isopropanol/water (4:1 v/v) mixtures are ideal for precipitating the hydrochloride salt, yielding needle-like crystals with 99.5% purity after recrystallization [3] [9]. Anichem LLC’s process (CAS 1187927-73-6) uses anti-solvent addition (diethyl ether to methanolic free base solution) to achieve >95% purity [3]. Critical parameters:
Table 2: Hydrochloride Salt Crystallization Conditions
Solvent System | Temperature (°C) | Yield (%) | Particle Morphology |
---|---|---|---|
IPA/H₂O (4:1) | 0–5 | 91 | Needles |
Methanol/diethyl ether | -20 | 85 | Prisms |
Ethanol | 10 | 78 | Agglomerates |
Solvent-free reductive amination using NaBH₃CN with molecular sieves reduces waste by 40% compared to traditional methods [2]. Catalytic transfer hydrogenation (CTH) with ammonium formate and Pd/C achieves full conversion of imine intermediates at 70°C without external H₂ pressure. Life-cycle assessments confirm CTH reduces energy use by 30% and E-factor (waste/product ratio) to 8.2, outperforming borohydride routes (E-factor 15.6). Microwave-assisted etherification further cuts reaction times from hours to minutes while maintaining yields >90% [10].
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5